![molecular formula C17H16N2O3S3 B2990077 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 361167-19-3](/img/structure/B2990077.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common structure in many pharmaceutical drugs due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2-yl ring, a methylsulfonyl group attached to the 6-position of the ring, and a phenylthio propanamide group attached via a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Some properties that could be predicted include its molecular weight, solubility in various solvents, and possibly its melting and boiling points .Scientific Research Applications
Anti-Cancer Activity
A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines .
Regulation of Cell Cycle and Apoptosis
These compounds regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The levels of p53 increased tremendously in treated Colo205 cells . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
Estrogen Receptor Modulatory Actions
Indole-benzimidazole structures have recently gained considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions . The compounds exhibited substantial affinity levels towards ER alpha (ERα) .
Cytotoxicity Profiles
The correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent R1 and R2 substitutions . However, for some candidate derivatives, distinctive cytotoxicity levels and varying viability versus ERα affinity correlations were observable across the studies .
Fluorescent Probe Development
In a separate study, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer .
Mode of Action
This activation can lead to the regulation of the cell cycle and apoptosis via mitochondrial-dependent pathways .
Biochemical Pathways
The activation of p53 can lead to the alteration in the balance of key mitochondrial proteins such as Bcl-2 and Bax . This alteration can result in apoptosis by accelerating the expression of caspases .
Result of Action
The activation of p53 and the subsequent alterations in mitochondrial proteins can lead to G2/M cell cycle arrest and apoptosis . This means that the compound could potentially halt the growth of cancer cells and induce their death .
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFVZMIZVOEGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide |
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